

Step-by-Step Chloroacetylation of 4-Bromobenzohydrazide: An Application Note and Protocol

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Compound of Interest

Compound Name:	4-bromo-N'-(2-chloroacetyl)benzohydrazide
CAS No.:	199938-23-3
Cat. No.:	B2620049

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Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the chloroacetylation of 4-bromobenzohydrazide to synthesize N'-(chloroacetyl)-4-bromobenzohydrazide. This key intermediate is valuable in the synthesis of various heterocyclic compounds with potential pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, explanations of the underlying chemical principles, and robust safety protocols.

Introduction

Hydrazides and their derivatives are a cornerstone in synthetic organic chemistry, serving as versatile precursors for a wide array of heterocyclic systems.[1][2] The chloroacetylation of hydrazides, in particular, introduces a reactive chloroacetyl moiety, which is an excellent electrophilic site for subsequent nucleophilic substitution reactions. This process opens

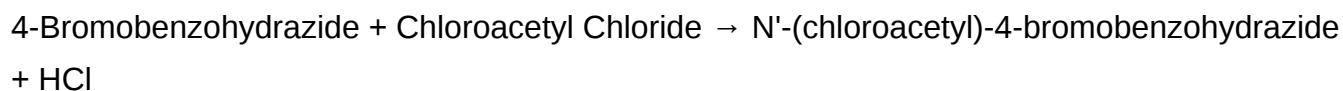
avenues for molecular hybridization and the development of novel chemical entities with diverse biological applications.

The target molecule, N'-(chloroacetyl)-4-bromobenzohydrazide, incorporates both a bromo-substituted phenyl ring and a reactive chloroacetyl group, making it a valuable building block for further chemical transformations. The following protocol outlines a reliable method for its synthesis, emphasizing safety, efficiency, and product purity.

Reaction Scheme and Mechanism

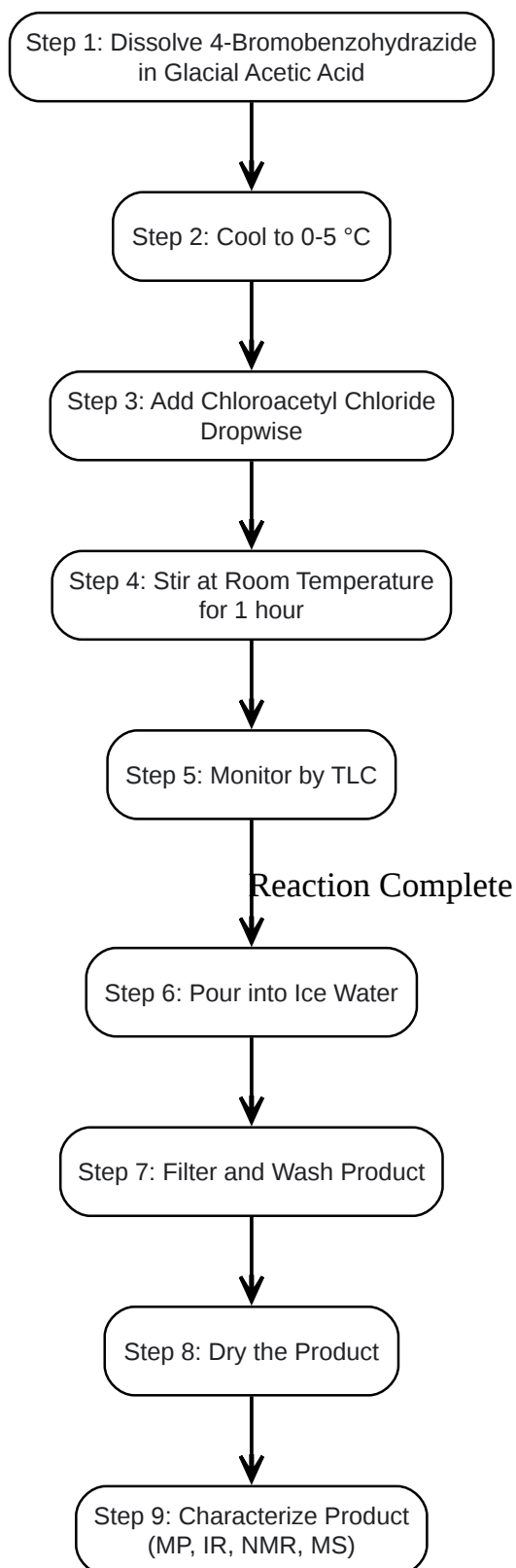
The chloroacetylation of 4-bromobenzohydrazide is a nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final product.

Reaction:



Mechanism:

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The more nucleophilic terminal nitrogen of the hydrazide attacks the carbonyl carbon of the chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a proton and chloride ion affords the N-acylated product.



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Sources

- [1. Hydrazine derivative synthesis by C-N coupling \[organic-chemistry.org\]](#)
- [2. scispace.com \[scispace.com\]](#)
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